

An In-depth Technical Guide to Di-p-tolyl Sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-p-tolyl sulfone*

Cat. No.: *B1329337*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Di-p-tolyl sulfone, also known as 4,4'-dimethyldiphenyl sulfone, is an organosulfur compound featuring a sulfonyl group connecting two p-tolyl groups. This diaryl sulfone is a solid at room temperature and finds applications as a versatile intermediate in organic synthesis. Its derivatives are explored for their potential in various fields, including materials science and medicinal chemistry.

Molecular Formula and Structure

The chemical formula for **di-p-tolyl sulfone** is $C_{14}H_{14}O_2S$.^[1] Its structure consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two p-tolyl (4-methylphenyl) rings.

Molecular Weight

The molecular weight of **di-p-tolyl sulfone** is 246.32 g/mol .^{[2][3]}

Physicochemical and Identification Data

A summary of the key quantitative data for **di-p-tolyl sulfone** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	246.32 g/mol	[2] [3]
Molecular Formula	C ₁₄ H ₁₄ O ₂ S	[1]
CAS Number	599-66-6	[1] [2] [3]
Melting Point	158-160 °C	[3]
Solubility	Soluble in chloroform (25 mg/mL)	
Appearance	White to off-white solid	
IUPAC Name	1-methyl-4-(4-methylphenyl)sulfonylbenzene	
Synonyms	Bis(4-methylphenyl) sulfone, 4,4'-Ditoly sulfone, p,p'-Ditoly sulfone	[1]

Synthesis of Di-p-tolyl Sulfone

The primary method for synthesizing **di-p-tolyl sulfone** is through the Friedel-Crafts sulfonylation of toluene with a suitable sulfonylating agent, such as p-toluenesulfonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene

This protocol describes a general procedure for the synthesis of **di-p-tolyl sulfone** based on established methods for diaryl sulfone synthesis.

Materials:

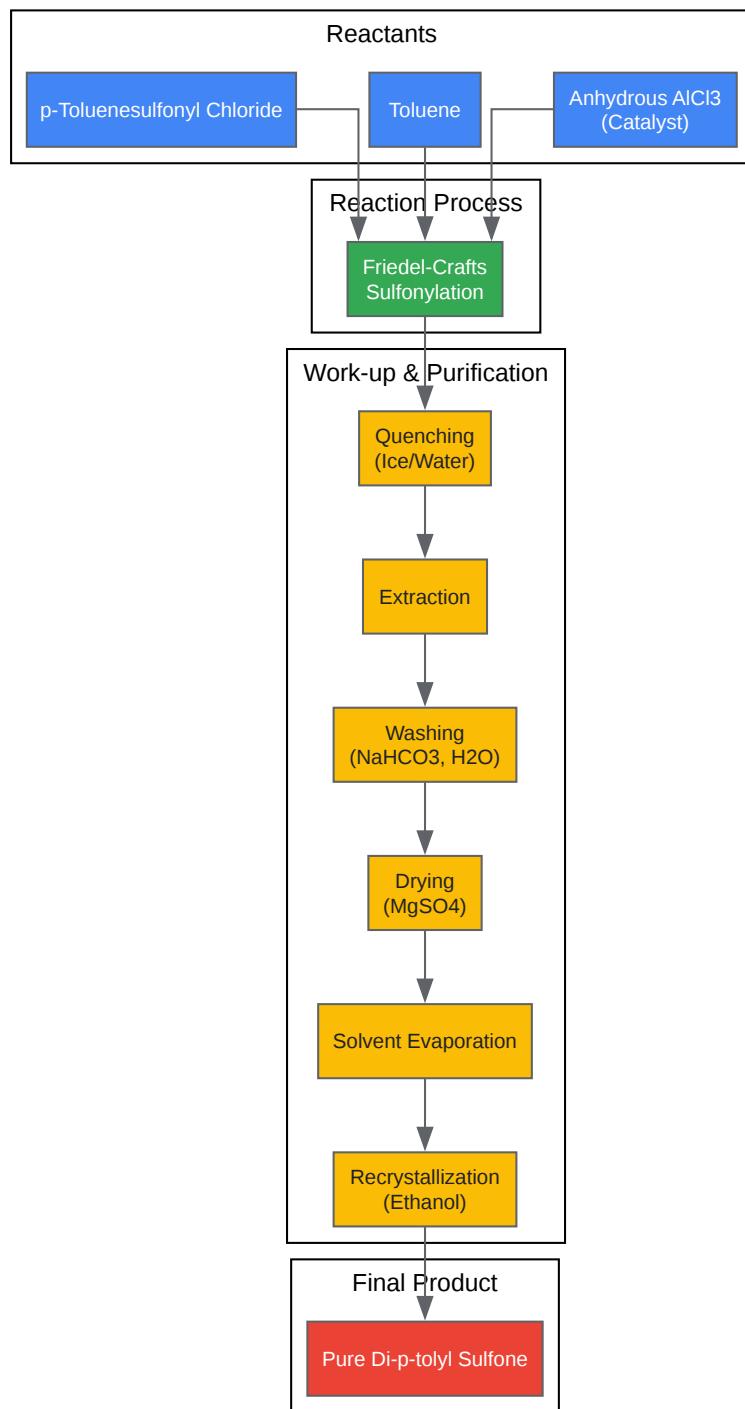
- p-Toluenesulfonyl chloride
- Toluene

- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Water (H_2O)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) to dry dichloromethane.
- Addition of Reactants: To this suspension, add p-toluenesulfonyl chloride (1 equivalent) and an excess of toluene (acting as both reactant and solvent).
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction and decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution to remove any remaining acid.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from ethanol to yield pure **di-p-tolyl sulfone**.

Potential Applications in Research and Development


While **di-p-tolyl sulfone** itself is not a drug, the sulfone functional group is a key structural motif in a number of biologically active molecules. The applications of sulfone-containing compounds are diverse and significant in drug discovery.

- **Medicinal Chemistry Scaffold:** The diaryl sulfone core is a common scaffold in medicinal chemistry. Modifications to the aryl rings can lead to the development of compounds with a range of biological activities.
- **Precursor for Biologically Active Molecules:** **Di-p-tolyl sulfone** can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of isomeric p-tolylpyridines through photochemical decomposition.^{[3][4][5]}
- **Materials Science:** **Di-p-tolyl sulfone** and its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), highlighting their relevance in materials science.^{[4][6]}

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **di-p-tolyl sulfone** via the Friedel-Crafts sulfonylation reaction.

Synthesis Workflow of Di-p-tolyl Sulfone

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the synthesis of **di-p-tolyl sulfone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. DI-P-TOLYL SULFONE | 599-66-6 [chemicalbook.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Di-p-tolyl Sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329337#di-p-tolyl-sulfone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1329337#di-p-tolyl-sulfone-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com